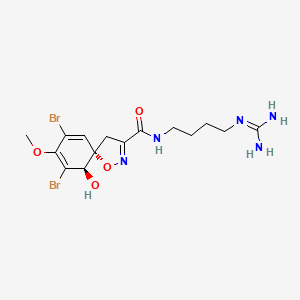

purealidin L

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21Br2N5O4 |

|---|---|

Molecular Weight |

495.17 g/mol |

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[4-(diaminomethylideneamino)butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C15H21Br2N5O4/c1-25-11-8(16)6-15(12(23)10(11)17)7-9(22-26-15)13(24)20-4-2-3-5-21-14(18)19/h6,12,23H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/t12-,15+/m0/s1 |

InChI Key |

VJEGSWJGTALRBW-SWLSCSKDSA-N |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCN=C(N)N)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCN=C(N)N)C=C1Br)O)Br |

Origin of Product |

United States |

Discovery, Isolation, and Natural Distribution of Purealidin L

Historical Context of Purealidin L Discovery

This compound is a member of the bromotyrosine-derived alkaloids, a class of natural products predominantly found in marine sponges of the order Verongiida. vliz.be Its discovery is part of a broader scientific effort to isolate and characterize novel bioactive compounds from marine organisms. The initial isolation and structural elucidation of this compound occurred in the mid-1990s.

Researchers investigating the chemical constituents of the Okinawan marine sponge Psammaplysilla purea identified a series of new bromotyrosine alkaloids, which they named purealidins J through R. jst.go.jpresearchgate.net this compound was among this group of newly described compounds. jst.go.jpresearchgate.net Its structure was determined through comprehensive analysis of spectroscopic data. jst.go.jpresearchgate.net The biosynthesis of related compounds suggests that the C-1 hydroxy group of some purealidins may be derived from the ring-opening of a spirocyclohexadienyl-isoxazole unit, a key structural feature present in this compound. jst.go.jpjst.go.jp

Marine Sponge Genera as Primary Producers

This compound has been isolated from several distinct genera of marine sponges, all belonging to the order Verongiida. This order is well-known for producing a significant variety of brominated metabolites derived from the amino acid tyrosine. nih.gov

The genus Aplysina is a significant producer of bromotyrosine alkaloids. nih.gov this compound has been identified in multiple species within this genus. It was isolated from a tropical specimen of Aplysina sp. collected from the South China Sea. researchgate.net More recently, metabolomic studies have confirmed its presence in other species. For instance, this compound was detected as one of the most abundant exometabolites released into the surrounding seawater by the Mediterranean sponge Aplysina cavernicola. acs.orgnih.gov It has also been reported in the Caribbean marine sponge Aplysina lacunosa. jst.go.jp

The marine sponge Psammaplysilla purea is the original source from which this compound was first discovered and isolated. jst.go.jpresearchgate.netnih.gov In a foundational study, Kobayashi et al. isolated nine new bromotyrosine alkaloids, including this compound, from a specimen of P. purea collected in Okinawa. jst.go.jpresearchgate.net This sponge has proven to be a rich source of this class of compounds, with numerous purealidin analogues being identified from it. nih.govscilit.com

The genus Pseudoceratina is another well-documented source of diverse bromotyrosine alkaloids. While some studies focus on other purealidin analogues, this compound is contextually relevant to the chemical profile of this genus. vliz.beresearchgate.net For example, research on Pseudoceratina purpurea from Australia has led to the isolation of various bromotyrosine-derived alkaloids. researchgate.net Similarly, investigations into Pseudoceratina cf. verrucosa from Tonga have yielded new purpuramine compounds, which are structurally related to the purealidins. nih.gov The presence of a wide array of these metabolites in Pseudoceratina highlights the shared biosynthetic pathways within the Verongiida order that lead to compounds like this compound. vliz.beresearchgate.net

Sponges of the genus Aiolochroia are also known producers of bromotyrosine alkaloids. While the direct isolation of this compound from this genus is less documented, the presence of structurally similar compounds is notable. For example, 7-hydroxypurealidin J, a close analogue of purealidin J which shares a core structure with this compound, was isolated from the Bahamian sponge Aiolochroia crassa. acs.orgresearchgate.net Furthermore, aerophobin-1 and aerophobin-2, compounds that are biosynthetically related to the purealidins, have also been found in this genus. researchgate.netacs.org

Geographical Collection Sites

The marine sponges that produce this compound are found in various marine environments across the globe, indicating a wide but specific taxonomic distribution. The collection sites for sponges confirmed to contain this compound or belonging to the primary producing genera are diverse.

| Sponge Genus/Species | Geographical Collection Site |

| Psammaplysilla purea | Okinawa, Japan jst.go.jpresearchgate.netnih.gov |

| Aplysina sp. | South China Sea researchgate.net |

| Aplysina cavernicola | Mediterranean Sea nih.govresearchgate.net |

| Aiolochroia crassa | Bahamas (Caribbean Sea) acs.orgresearchgate.net |

| Pseudoceratina purpurea | Australia researchgate.net |

| Pseudoceratina cf. verrucosa | Tonga (Pacific Ocean) nih.gov |

| Druinella sp. | Fiji (Pacific Ocean) nih.govscilit.com |

Studies on the biogeography of the order Verongiida show that while these sponges have a global distribution in temperate and tropical waters, natural product research has been concentrated in specific regions. nih.gov The Central Indo-Pacific, including the Great Barrier Reef, and the Tropical Atlantic, particularly the Caribbean, are hotspots for the discovery of these compounds. nih.gov The coasts of Japan, the Red Sea, and various Pacific islands have also been fruitful collection areas. nih.govnih.gov

Florida Keys

The marine environments of the Florida Keys are known to host a variety of sponges that produce bioactive compounds. researchgate.net Research focusing on the chemical diversity of these sponges has confirmed the presence of this compound. In one study, the compound was isolated from a specimen of an Aplysina sponge collected in the Florida Keys. researchgate.netnih.gov The structural confirmation was conducted using 1H and 13C Nuclear Magnetic Resonance (NMR) to definitively distinguish it from its isomer, purealidin O. nih.gov

Okinawan Waters

The waters surrounding Okinawa, Japan, are the original reported source of this compound. nii.ac.jpnio.res.in The compound was first isolated from the marine sponge Psammaplysilla purea. nih.govjst.go.jpresearchgate.net This particular sponge has proven to be a rich source of this chemical family, as the initial study that identified this compound also reported the discovery of eight other related new purealidin compounds. researchgate.netjst.go.jpresearchgate.net Subsequent research on P. purea from this region has continued to yield a diverse array of bromotyrosine alkaloids. nih.gov

Western Australia

Marine sponges from the coast of Western Australia are also a source of novel bromotyrosine alkaloids. An examination of the sponge Pseudoceratina cf. verrucosa, collected near Ningaloo Reef, led to the isolation of five new compounds. acs.orgst-andrews.ac.uknih.gov These substances, including methyl purpuroceratates A and B, purpuroceratic acid C, and ningalamides A and B, share the characteristic dibromo-spirocyclohexadienyl-isoxazoline ring system found in related compounds like purealidin-R. acs.orgnih.gov While closely related alkaloids have been identified, the direct isolation of this compound from this specific region has not been explicitly documented in the reviewed research. acs.orguq.edu.au

Caribbean Sea

The Caribbean Sea is another region where sponges producing bromotyrosine alkaloids are found. This compound has been identified in the sponge Aplysina archeri from the Caribbean. nih.gov Additionally, studies on the Caribbean marine sponge Verongula rigida, collected from the Urabá Gulf in Colombia, have resulted in the isolation of nine different bromotyrosine-derived compounds. mdpi.comresearchgate.net Among the isolated substances were purealidin B and purealidin R, which are structurally similar to this compound. mdpi.comnih.gov

Polynesian Regions

The waters of Polynesia host a significant diversity of sponges that produce a wide array of bromotyrosine alkaloids. nih.gov

Fiji : Research on the Fijian sponge Druinella sp. has yielded new compounds such as purealidin S and purpuramine J. acs.orgelsevierpure.comacs.org Another sponge from Fiji, Aplysinella rhax, was found to contain ten different bromotyrosine alkaloids, including psammaplin O and psammaplin P. x-mol.com

French Polynesia : Sponges from French Polynesia, including Suberea ianthelliformis and Suberea laboutei, have been investigated, leading to the discovery of several new and known bromotyrosine metabolites. ifremer.frmdpi.comnih.gov A Pseudoceratina sp. from this area also yielded novel brominated compounds. nih.gov

While the Polynesian region is a proven source of a diverse range of bromotyrosine alkaloids, the specific isolation of this compound has not been reported in the surveyed literature.

Table of Mentioned Compounds

Methodologies for Isolation and Structural Characterization of Purealidin L

Extraction Techniques from Biological Matrices

The initial step in obtaining purealidin L involves its extraction from the sponge biomass. This process is critical for efficiently removing the target compound from the host organism's tissues while minimizing the extraction of interfering substances.

Solvent-Based Extraction (e.g., Dichloromethane-Methanol)

A widely used method for extracting bromotyrosine alkaloids like this compound is solvent-based extraction. asm.org A common solvent system for this purpose is a mixture of dichloromethane (B109758) and methanol (B129727). researchgate.netwisdomlib.org This combination of a nonpolar solvent (dichloromethane) and a polar solvent (methanol) is effective in extracting a broad range of compounds, including the semi-polar this compound. researchgate.netmdpi.com

In a typical procedure, the dried sponge biomass is soaked in a dichloromethane-methanol solution (e.g., a 1:1 or 2:1 v/v ratio) for an extended period, such as 48 hours, at room temperature. asm.orgwisdomlib.org This allows the solvents to penetrate the sponge tissue and dissolve the target alkaloids. The resulting extract is then separated from the solid biomass, often by centrifugation, to yield a solution containing a complex mixture of natural products. asm.org The choice of this solvent system is based on its ability to efficiently extract lipids and other organic molecules. nih.gov

Biomass Preparation (e.g., Lyophilization)

Prior to solvent extraction, proper preparation of the sponge biomass is essential for maximizing the yield of this compound. asm.org Lyophilization, or freeze-drying, is a standard technique used for this purpose. uma.ptniras.com This process involves freezing the sponge tissue and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. niras.com

Lyophilization offers several advantages for biomass preparation. It effectively removes water from the sample without the use of heat, which could potentially degrade heat-sensitive compounds like this compound. niras.com The resulting dried biomass is a porous, lightweight material with a large surface area, which facilitates more efficient penetration of the extraction solvents and, consequently, a higher recovery of the desired alkaloids. asm.orgniras.com

Chromatographic Separation Methods

Following extraction, the crude extract contains a multitude of compounds. Therefore, a series of chromatographic techniques are employed to separate this compound from this complex mixture. nih.govijpsjournal.comwikipedia.org Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Reversed-Phase Column Chromatography (e.g., C18-E giga tube)

Reversed-phase column chromatography is a powerful and commonly used technique for the initial fractionation of the crude extract. cytivalifesciences.com In this method, a non-polar stationary phase is used with a polar mobile phase. chromatographyonline.com For the isolation of this compound, a C18-E giga tube has been utilized. asm.org The "C18" designation refers to the long hydrocarbon chains (octadecylsilane) bonded to a silica (B1680970) support, creating a hydrophobic stationary phase. elementlabsolutions.comphenomenex.com

The crude extract, dissolved in a suitable solvent, is loaded onto the C18 column. A stepwise gradient of increasing solvent strength (e.g., increasing concentrations of acetonitrile (B52724) or methanol in water) is then used to elute the compounds. asm.orgphenomenex.com Molecules with lower polarity, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus elute later, at higher concentrations of the organic solvent. This initial separation step effectively removes highly polar impurities and provides partially purified fractions for further refinement.

Table 1: Example of a Stepwise Elution Profile for Reversed-Phase Column Chromatography

| Fraction | Eluent Composition |

| 1 | 5% Acetonitrile in Water |

| 2 | 10% Acetonitrile in Water |

| 3 | 15% Acetonitrile in Water |

| 4 | 20% Acetonitrile in Water |

| 5 | 25% Acetonitrile in Water |

| This table is a generalized representation of an elution profile. Actual percentages and solvents may vary based on the specific separation requirements. asm.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. wikipedia.orgopenaccessjournals.comshimadzu.com HPLC offers significantly higher resolution and efficiency compared to standard column chromatography, allowing for the separation of closely related compounds. researchgate.net The principle of HPLC is similar to column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, leading to superior separation. wikipedia.org

For the purification of this compound, reversed-phase HPLC is typically employed, often using a C18 column. elementlabsolutions.com The partially purified fractions from the initial column chromatography are injected into the HPLC system. A precisely controlled gradient or isocratic mobile phase (a constant solvent composition) is used to achieve fine separation. The compounds are detected as they elute from the column, typically by a UV-Vis detector, and the corresponding peaks are collected. wikipedia.orginfitek.com This process is repeated until this compound is isolated with a high degree of purity.

Table 2: Typical Parameters for HPLC Purification

| Parameter | Specification |

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV-Vis at specific wavelengths |

| These parameters are illustrative and can be optimized for specific analytical needs. |

Gel Filtration Chromatography (e.g., Sephadex LH-20)

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. nih.gov Sephadex LH-20 is a common stationary phase used for this purpose in the purification of natural products. sigmaaldrich.comavantorsciences.comavantorsciences.com It is a cross-linked dextran (B179266) gel that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties, which allows for its use with a variety of organic solvents. sigmaaldrich.comcytivalifesciences.com

In the context of this compound isolation, Sephadex LH-20 chromatography can be used as an intermediary or final purification step. The fractions containing this compound are passed through a column packed with Sephadex LH-20. Larger molecules, which are excluded from the pores of the gel beads, travel faster through the column, while smaller molecules, which can enter the pores, are retarded and elute later. This technique is effective for removing impurities with significantly different molecular weights from this compound.

Table 3: Properties of Sephadex LH-20

| Property | Description |

| Matrix | Cross-linked hydroxypropylated dextran |

| Separation Principle | Size exclusion |

| Primary Use | Fractionation of small biomolecules in organic solvents |

| Data sourced from manufacturer specifications. avantorsciences.comavantorsciences.com |

Chemical Synthesis Strategies for Purealidin L and Its Analogues

Total Synthesis Approaches for Related Bromotyrosine Alkaloids

While a dedicated total synthesis of Purealidin L has not been extensively reported, the synthetic routes developed for closely related bromotyrosine alkaloids, such as the clavatadines and Purpurealidin I, provide a clear blueprint for its potential synthesis. These strategies highlight common challenges and solutions in constructing the characteristic features of this class of compounds, including the brominated tyrosine core, the oxime functionality, and the amide linkages.

Convergent and Protecting-Group Avoidant Strategies

Modern synthetic approaches towards bromotyrosine alkaloids increasingly favor convergent strategies. researchgate.netacs.orguva.esmdpi.comresearchgate.netmdpi.com This approach involves the independent synthesis of key molecular fragments, which are then joined together in the later stages of the synthesis. Convergent syntheses are generally more efficient and flexible than linear syntheses, as they allow for the preparation of analogues by modifying the individual fragments before their coupling. acs.orgresearchgate.net

Key Amide-Coupling Reactions

In the total synthesis of Purpurealidin I, a close analogue of this compound, the amide coupling between the bromotyrosine carboxylic acid moiety and a protected tyramine (B21549) derivative proved to be a challenging step. mdpi.com Initial attempts using the common coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a free primary amine were unsuccessful, likely due to interference from the free hydroxyl group on the bromotyrosine fragment. mdpi.com This highlights a common challenge in peptide-like syntheses where multiple functional groups can compete in the reaction.

To overcome this, a trifluoroacetyl protecting group was successfully employed for the secondary amine of the tyramine fragment. This allowed for a successful EDC-mediated coupling under microwave conditions. mdpi.com The choice of protecting group and reaction conditions is therefore crucial for achieving high yields in these key coupling steps. Various coupling reagents and protocols have been developed over the years, with combinations like EDC/HOBt (1-hydroxybenzotriazole) and the use of acyl transfer agents like DMAP (4-dimethylaminopyridine) being common in the synthesis of amides from electron-deficient amines and functionalized carboxylic acids. nih.gov

O-Alkylation and Oxime Formation

The synthesis of the bromotyrosine fragment itself involves key steps such as O-alkylation and the formation of the characteristic oxime group. In the synthesis of Purpurealidin I, the tyramine fragment was modified through O-alkylation. mdpi.com Specifically, the phenolic oxygen of a Boc-protected bromotyramine was alkylated with a protected 3-chloro-N-methylpropan-1-amine. mdpi.com This reaction introduces the side chain that is characteristic of many bromotyrosine alkaloids.

The oxime functionality is another defining feature of this class of compounds. In the synthesis of the bromotyrosine carboxylic acid part of Purpurealidin I, the oxime was introduced by treating a methyl ester intermediate with sodium tungstate (B81510) and hydrogen peroxide. mdpi.com This method provides a reliable way to convert a keto group or, in this case, the benzylic position of the tyrosine derivative, into the desired hydroxyimino group. The formation of oximes is a key transformation in the biosynthesis of these alkaloids as well. researchgate.net

Stereocontrolled Synthesis

The presence of stereocenters in many bromotyrosine alkaloids necessitates stereocontrolled synthetic methods to obtain the desired enantiomer. While this compound itself is not chiral, many related compounds are, and controlling their stereochemistry is a significant synthetic challenge. The development of stereocontrolled reactions is crucial for producing enantiomerically pure compounds for biological testing, as different enantiomers can have vastly different biological activities. jyu.firsc.orgmdpi.comnih.gov

Semi-Synthesis and Derivatization for Structure-Activity Relationship Studies

Semi-synthesis and the derivatization of natural products are powerful tools for exploring the relationship between a molecule's structure and its biological activity (SAR). By making systematic modifications to the core structure of a natural product, researchers can identify the key functional groups responsible for its bioactivity and potentially develop more potent or selective analogues. nih.gov

Design and Preparation of Simplified Analogues

In the context of this compound and its relatives, the synthesis of simplified analogues has been a key strategy for understanding their biological properties. mdpi.comhelsinki.firesearchgate.netcuni.cznih.gov These analogues often retain a portion of the natural product's structure, such as the bromotyrosine core, while replacing other parts with simpler chemical moieties.

For example, in a study focused on Purpurealidin I, a series of simplified analogues were synthesized that lacked the complex tyramine portion of the molecule. mdpi.com These compounds were prepared by coupling the bromotyrosine carboxylic acid fragment with a variety of simpler amines. The synthesis of these simplified amide derivatives was reported to be straightforward, allowing for the rapid generation of a library of compounds for biological screening. mdpi.com

The results of these SAR studies can be illuminating. For instance, it was found that some of the simplified analogues of Purpurealidin I retained cytotoxic activity, suggesting that the tyramine moiety is not absolutely essential for this particular biological effect. mdpi.com Such findings are crucial for the design of future therapeutic agents, as they can guide the development of compounds with improved pharmacological properties and simpler, more accessible structures. The synthesis of a library of 119 simplified purpurealidin analogues was undertaken to investigate their effect on the Kv10.1 potassium channel, a target relevant to cancer. researchgate.net

Modification of Specific Structural Fragments (e.g., Tyramine Moiety, Aromatic Substituents)

The synthesis of analogues of this compound and related bromotyrosine compounds is often achieved through a modular approach, allowing for systematic modifications of specific structural components. This strategy is crucial for investigating structure-activity relationships (SAR). Key areas of modification include the tyramine-derived portion and the substituents on the aromatic rings.

Research has demonstrated the synthesis of libraries of simplified purpurealidin analogs where the core structure is altered. nih.gov A common strategy involves the amide coupling of a functionalized tyramine derivative with various aromatic carboxylic acids. nih.gov This allows for diverse substituents to be introduced on the aromatic ring distal to the tyramine core. For instance, studies have shown that introducing bromine substituents on the central phenyl ring and a methoxy (B1213986) group on the distal phenyl ring can enhance biological activity in certain assays. nih.gov

The tyramine moiety itself is another key target for modification. The synthesis of an aplysamine-2 (B1232646) tetrabromo derivative, which features a dimethylamino group at the tyramine fragment, highlights this approach. nih.gov The synthetic route to these analogues often begins with the bromination of tyramine, followed by protection of the amino group (e.g., with a tert-butyloxycarbonyl group), and subsequent coupling reactions. nih.gov By systematically altering both the tyramine-derived unit and the coupled aromatic acid, researchers can generate a wide array of analogues for biological screening. nih.govnih.gov

The following table summarizes representative synthetic modifications:

| Modified Fragment | Synthetic Strategy | Example Starting Materials | Key Findings/Purpose | Reference |

|---|---|---|---|---|

| Aromatic Substituents | Amide coupling with various aromatic carboxylic acids. | Purpurealidin E, diverse aromatic carboxylic acids. | Investigate the influence of halogen and methoxy groups on biological activity. | nih.govnih.gov |

| Tyramine Moiety | Synthesis of N,N-dimethylated derivatives. | Purpurealidin E, bromotyrosine carboxylic acid fragment. | Create analogues with altered polarity and hydrogen bonding potential. | nih.gov |

| Central Core | Replacement of β-(hydroxyimino) amide with a simple amide moiety. | Bromotyramine derivatives. | Simplify the structure to identify essential pharmacophores and improve synthetic accessibility. | nih.gov |

Enabling Technologies for Large-Scale Production (Non-clinical)

The limited availability of this compound from its natural source, the marine sponge Psammaplysilla purea, necessitates the development of scalable production technologies. researchgate.net While total chemical synthesis can be complex and costly for large quantities, biotechnological and aquacultural methods offer promising alternatives for non-clinical supply.

In Vitro Multienzyme Synthesis Considerations

In vitro multienzyme synthesis, a cornerstone of cell-free synthetic biology, presents a flexible and controllable platform for producing complex molecules like this compound. nih.gov This approach involves combining a series of isolated or recombinant enzymes in a single reaction vessel to construct a target molecule from simple precursors through an artificial biosynthetic pathway. nih.govmdpi.com

For a molecule like this compound, a hypothetical multienzyme cascade could start from L-tyrosine. The primary considerations for developing such a system include:

Pathway Design: The pathway would require enzymes capable of performing key transformations, such as halogenation (bromination) of the tyrosine ring, oxidation to form the oxime, and amide bond formation to couple the modified tyrosine units.

Enzyme Sourcing and Optimization: Enzymes would likely be sourced from various organisms and produced using recombinant expression systems (e.g., in E. coli). nih.gov The relative concentrations of each enzyme in the cascade must be carefully optimized to prevent the accumulation of intermediates and maximize flux towards the final product. jiangnan.edu.cn

Cofactor Regeneration: Many enzymatic reactions, particularly those involving kinases or oxidoreductases, require expensive cofactors like ATP or NAD(P)H. nih.gov To make the process economically viable, an auxiliary enzymatic system for cofactor regeneration must be integrated into the cascade. nih.gov For example, polyphosphate kinases can be used to regenerate ATP from ADP using inexpensive polyphosphate as a phosphate (B84403) donor. jiangnan.edu.cn

Process Conditions: Factors such as pH, temperature, and substrate concentration must be optimized for the entire multienzyme system, which can be challenging as the optimal conditions for each enzyme may differ.

Product Purity: A significant advantage of in vitro synthesis is the potential for high product purity, as the reaction mixture is well-defined and free from the complex metabolic background of a living cell, simplifying downstream purification. mdpi.comencyclopedia.pub

| Consideration | Implication for this compound Synthesis | Reference |

|---|---|---|

| Pathway Design & Enzyme Selection | Requires identification and recombinant production of specific halogenases, oxidases, and ligases. | nih.gov |

| Stoichiometry and Kinetics | Enzyme ratios must be optimized to ensure efficient conversion and avoid bottleneck intermediates. | jiangnan.edu.cn |

| Cofactor Regeneration | Essential for economic feasibility; requires an integrated system (e.g., using polyphosphate kinase for ATP). | nih.gov |

| Product Isolation | Simplified compared to cellular systems, leading to higher purity with less complex purification steps. | encyclopedia.pub |

Marine Aquaculture Techniques for Producing Source Organisms

Aquaculture of the source organisms, primarily sponges of the order Verongida such as Psammaplysilla and Aplysina species, represents another avenue for a sustainable supply of this compound. nih.govrsc.org Two main aquaculture methodologies are considered: in situ and ex situ. mdpi.com

In situ Aquaculture (Mariculture): This method involves cultivating the sponges in their natural marine environment. mdpi.com It is a relatively simple, low-cost approach that leverages the natural ecosystem to provide the necessary nutrients and conditions for sponge growth. mdpi.comuva.es However, it is susceptible to challenges such as climatic variations, environmental threats, predation, and disease, which can affect the reliability and yield of the culture. mdpi.com

Ex situ Aquaculture (Captive Breeding): This technique involves growing the sponges in controlled, land-based systems like tanks or aquaria. mdpi.com This approach allows for the optimization of growth conditions (e.g., water flow, temperature, nutrient supply) to maximize biomass and potentially the concentration of the desired metabolite. uva.es While it offers greater control and protection from environmental variables, ex situ aquaculture is generally more expensive and complex to establish and maintain. mdpi.com

Although aquaculture of marine invertebrates has been explored for decades, achieving large-scale production sufficient for clinical drug development has proven difficult due to low profitability and sustainability issues. mdpi.comuva.es However, for non-clinical purposes, such as generating material for research and lead optimization, these techniques remain a viable and environmentally friendly alternative to wild harvesting. mdpi.com

| Technique | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| In situ (Mariculture) | Cultivation of sponges in their natural habitat (e.g., on ocean farms). | Low cost, utilizes natural nutrients and light. | Vulnerable to climate, pollution, and predation; variable growth. | mdpi.comuva.es |

| Ex situ (Captive Breeding) | Cultivation in controlled, closed-system environments (e.g., tanks). | Optimized and controlled growth conditions, protection from environment. | High cost, technically complex, challenges in replicating natural conditions. | mdpi.comuva.es |

Spectrum of Biological Activities and Mechanisms of Action Excluding Human Clinical Trials

Antimicrobial Activity

Bromotyrosine alkaloids, the chemical family to which purealidin L belongs, are well-documented for their antimicrobial properties. These compounds are secondary metabolites produced by marine sponges, likely as a chemical defense mechanism. Research into the extracts of sponges known to produce this compound, such as those from the genus Pseudoceratina, has provided some initial clues into its potential antimicrobial spectrum.

Antibacterial Effects

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus)

In a study on a related compound, purpuramine R, isolated from Pseudoceratina cf. verrucosa, moderate activity was observed against Staphylococcus aureus with a reported MIC of 16 µg/mL mdpi.com. While this provides an indication of the potential for related structures, it is not direct evidence of this compound's efficacy.

Table 1: Antibacterial Activity of Compounds Related to this compound against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Source |

| Purpuramine R | Staphylococcus aureus | 16 | mdpi.com |

Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumanii, Pseudomonas aeruginosa)

There is currently a lack of specific data on the activity of this compound against Gram-negative bacteria. The aforementioned study on the extract of Pseudoceratina purpurea noted that while it was active against Staphylococcus aureus, it did not show activity against Pseudomonas aeruginosa nih.gov. Furthermore, the related compound purpuramine R was found to be inactive against the Gram-negative strains Escherichia coli and Klebsiella pneumoniae mdpi.com. This suggests that the chemical scaffold of this compound and its analogs may be less effective against Gram-negative bacteria, which possess an outer membrane that can act as a barrier to many antimicrobial agents.

Specific studies evaluating the antifungal activity of this compound against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans have not been identified in the available scientific literature. While the broader class of bromotyrosine alkaloids has been noted for antifungal properties, direct evidence for this compound is absent.

Antiproliferative Activity and Cytotoxicity in Cell Lines

Assessment of Selectivity in Cell-Based Assays

The selectivity of a compound, its ability to affect target cells (e.g., cancer cells) while sparing normal cells, is a critical parameter in assessing its therapeutic potential. While the broader class of bromotyrosine alkaloids, isolated from marine sponges of the order Verongida, has been noted for a variety of biological functions including cytotoxic activity, specific data on the selectivity of this compound in cell-based assays are not extensively detailed in the reviewed scientific literature. mdpi.comsemanticscholar.org

Studies on related compounds provide context for the potential of this chemical family. For instance, the related alkaloid Purealidin S, isolated from the Fijian marine sponge Druinella sp., was found to have moderate cytotoxic activity. nih.gov Another related compound, Purpurealidin I, showed cytotoxicity to melanoma cells but demonstrated a lack of selectivity when tested against normal skin fibroblast cells. mdpi.com However, a simplified synthetic analog of Purpurealidin I displayed an improved selectivity index of 4.1, highlighting that the core structure can be modified to enhance cancer cell-specific cytotoxicity. mdpi.com Nevertheless, direct comparative studies quantifying the cytotoxic effects of this compound on cancerous versus non-cancerous cell lines to establish a selectivity index are not presently available in the cited literature.

Specific Enzymatic or Target Modulation

This compound's interactions with specific enzymes and protein targets are crucial to understanding its mechanism of action at a molecular level.

Purealin, a bioactive compound isolated from the sea sponge Psammaplysilla purea, has been identified as a specific inhibitor of axonemal dynein ATPase. This enzyme is fundamental for the sliding movement of microtubules that drives the motility of cilia and flagella.

Research on Triton-demembranated sea urchin sperm flagella demonstrated that Purealin blocks their motility and the in vitro sliding movement of flagellar axonemes at concentrations above 20 microM. The mechanism involves the partial inhibition of the axonemes' ATPase activity in a concentration-dependent manner. A key finding is that the maximum inhibition plateaus at approximately 50%, suggesting that only half of the axonemal ATPase activity is sensitive to the compound. This inhibitory action was found to be reversible upon dilution of Purealin. Kinetic studies revealed that the inhibition is not competitive with ATP, indicating that Purealin likely binds to a site other than the catalytic ATP-binding site on the dynein enzyme.

| Parameter | Observation | Reference |

|---|---|---|

| Target Enzyme | Axonemal Dynein ATPase | nih.gov |

| Effective Concentration | >20 µM for motility block | nih.gov |

| Maximum Inhibition | ~50% of total ATPase activity | nih.gov |

| Mechanism | Non-competitive with ATP | nih.gov |

| Reversibility | Reversible upon dilution | nih.gov |

T-type calcium channels, particularly the CaV3.1 isoform, are involved in various physiological processes, including cardiac automaticity. While marine sponge-derived alkaloids are being investigated as potential modulators of these channels, there is no specific evidence in the reviewed literature to indicate that this compound inhibits CaV3.1 channels.

Studies have focused on other related compounds, such as Purpurealidin I, which demonstrated a potent inhibitory effect on the rat CaV3.1 channel. nih.govvliz.be Subsequent screening of a large library of 119 synthetic purpurealidin analogs identified several potent inhibitors of the CaV3.1 channel, with IC50 values around 3 µM. nih.govvliz.be These findings underscore the potential of the broader bromotyrosine scaffold for T-type calcium channel modulation, but direct activity of this compound on this target has not been reported.

The Epidermal Growth Factor (EGF) receptor is a tyrosine kinase that plays a crucial role in cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. nih.govnih.gov Research into a series of new bromotyrosine alkaloids (Purealidins J-R) isolated from the Okinawan marine sponge Psammaplysilla purea has shown that some of these compounds possess activity against this target. Specifically, Purealidins J, K, P, and Q exhibited moderate inhibitory activity against EGF receptor kinase. While this compound was identified as part of this family of compounds, the study did not report any data on its specific activity against EGF receptor kinase.

Protein phosphatases are critical regulatory enzymes that counteract the activity of protein kinases. Inhibition of these enzymes can profoundly affect cellular signaling. nih.gov Certain marine toxins, such as microcystins and nodularin, are known potent inhibitors of protein phosphatases 1 and 2A. nih.gov However, a review of the scientific literature did not yield any studies demonstrating or investigating the potential inhibitory activity of this compound against protein phosphatases.

Other Biological Activities

Bromotyrosine alkaloids isolated from marine sponges are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. mdpi.com However, specific studies detailing other biological activities of this compound, beyond those mentioned above, are not available in the reviewed literature. The general bioactivity profile of the compound class suggests potential for further investigation, but specific data for this compound are currently lacking.

Quorum Sensing Inhibition (QSi) in Bacteria

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, once a certain population density is reached. nih.govmdpi.com The inhibition of quorum sensing is a promising strategy to control bacterial infections without exerting selective pressure that leads to resistance. mdpi.com

Bromotyrosine metabolites, including compounds structurally related to this compound, have been identified as inhibitors of quorum sensing. nih.govnih.gov For instance, purealidin A, a closely related compound, has demonstrated quorum sensing inhibitory (QSi) activity. nih.govnih.gov In a study investigating new bromotyrosine metabolites from the sponge Pseudoceratina sp., several compounds from this class exhibited QSi activity against various bacterial strains. nih.govnih.gov

The mechanism of QSi by bromotyrosine derivatives can involve interference with the signaling molecules, known as autoinducers, or their receptors. By disrupting these communication pathways, these compounds can effectively disarm pathogenic bacteria, rendering them less capable of causing infection.

Table 1: Quorum Sensing Inhibition by Bromotyrosine Metabolites

| Compound Class | Example Compound(s) | Bacterial Target(s) | Observed Effect |

|---|---|---|---|

| Bromotyrosine Alkaloids | Purealidin A, Aplyzanzines C–F | Vibrio harveyi | Inhibition of luminescence (a QS-controlled behavior) |

Antifouling Activity Against Microorganisms

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant economic and environmental challenge. The development of effective and environmentally benign antifouling agents is a key area of research. Bromotyrosine-derived metabolites have shown considerable promise as natural antifouling compounds. elsevierpure.comresearchgate.net

The antifouling activity of these compounds is often attributed to their ability to inhibit the settlement and growth of fouling organisms. elsevierpure.comresearchgate.net This can be achieved through various mechanisms, including the disruption of signaling pathways involved in larval settlement or direct toxicity to the fouling organisms at relevant concentrations.

Research on a range of brominated sponge-derived metabolites has demonstrated their efficacy in inhibiting the larval settlement of organisms like the barnacle Balanus improvisus. elsevierpure.comresearchgate.net While specific data on this compound is limited, the consistent antifouling activity observed across the bromotyrosine class suggests its potential in this area.

Table 2: Antifouling Activity of Bromotyrosine Derivatives

| Compound Class | Example Compound(s) | Target Organism(s) | Observed Effect |

|---|---|---|---|

| Bromotyrosine Alkaloids | Bastadins, Hemibastadins, Aplysamine-2 (B1232646) | Balanus improvisus (barnacle larvae) | Inhibition of larval settlement |

| Bromotyrosine Alkaloids | Not specified | Marine bacteria and microalgae | Growth inhibition |

Structure Activity Relationship Sar Studies of Purealidin L and Its Analogues

Identification of Pharmacophoric Elements

Pharmacophore modeling helps to identify the key structural features of a molecule that are responsible for its biological activity. oncodesign-services.comresearchgate.net For purealidin L and its analogues, the pharmacophore is understood to consist of specific elements and their spatial arrangement that are critical for interaction with biological targets. researchgate.netresearchgate.net

Key pharmacophoric features identified in purealidin analogues include:

Aromatic groups: These are crucial for establishing interactions within the binding sites of target proteins. researchgate.net

Proton donors and acceptors: These groups are important for forming hydrogen bonds with the target. researchgate.net

Cationic centers: These can play a significant role in the binding of the ligand to the receptor. researchgate.net

A study on pyrazolo-[3,4-d]-pyrimidine derivatives, which share some structural similarities with components of purealidin analogues, identified a pharmacophore consisting of a proton donor, a proton acceptor, a cation, and an aromatic group. researchgate.net The distance between these features was found to be critical for their inhibitory activity. researchgate.net Such models provide a framework for designing new, potentially more potent analogues. mdpi.com

Impact of Specific Substituents and Structural Modifications on Activity

Halogenation, particularly bromination, is a characteristic feature of many marine natural products, including this compound, and significantly influences their bioactivity. numberanalytics.comnih.gov The presence, number, and position of bromine atoms on the aromatic rings can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. numberanalytics.commdpi.com

In a study of purpurealidin analogues as inhibitors of the KV10.1 potassium channel, it was found that bromine substituents on the central phenyl ring enhanced their activity. helsinki.fi This highlights the importance of the halogenation pattern in conferring specific biological functions. helsinki.fi The introduction of halogen atoms can enhance the binding affinity to a target protein, improve metabolic stability, or alter pharmacokinetic properties. numberanalytics.com For instance, some halogenated compounds require the presence of chlorine for their antimicrobial activity. nih.gov

The tyramine (B21549) moiety is a key structural component of this compound. nih.gov However, studies on simplified analogues have shown that this part of the molecule is not always essential for certain biological activities. For example, in a study on the cytotoxicity of purpurealidin I and its derivatives against a human malignant melanoma cell line, simplified analogues lacking the tyramine fragment retained cytotoxic activity. mdpi.com This suggests that the core scaffold containing the brominated phenyl ring is the primary determinant of this particular activity. mdpi.com

Conversely, other studies have highlighted the importance of the tyramine and other phenyl moieties. In the investigation of purpurealidin analogues as KV10.1 inhibitors, a methoxy (B1213986) group on the distal phenyl ring was found to enhance activity. helsinki.fi This indicates that substitutions on the phenyl rings can fine-tune the biological effects of these compounds. helsinki.fi

Stereochemistry plays a crucial role in the biological activity of chiral molecules like this compound. rammohancollege.ac.invbcop.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit different, and sometimes opposite, biological effects. libretexts.orgdspmuranchi.ac.in This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. dspmuranchi.ac.in

The specific rotation of a chiral compound, which is the angle to which it rotates plane-polarized light, is a key characteristic. rammohancollege.ac.invbcop.org Enantiomers have equal but opposite specific rotations, denoted as (+) or (d) for dextrorotatory and (-) or (l) for levorotatory. vbcop.orglibretexts.org A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive. libretexts.orgdspmuranchi.ac.in

While the natural form of this compound is a specific enantiomer, the synthesis of its analogues allows for the preparation of both enantiomers and racemic mixtures. acs.org Investigating the activity of individual enantiomers is critical, as one may be more potent or have a different pharmacological profile than the other. dspmuranchi.ac.innih.gov For example, in some nucleoside analogues, the L-enantiomer, which was initially assumed to be inactive, was later found to possess potent biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maimist.ma

The development of predictive QSAR models is a key goal in medicinal chemistry, as these models can be used to forecast the activity of newly designed compounds, thereby saving time and resources in the drug discovery process. u-strasbg.frrsc.org The process involves several steps:

Data Set Preparation: A series of compounds with known biological activities is selected. imist.ma This set is typically divided into a training set for model development and a test set for model validation. imist.maimist.ma

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. imist.maimist.ma These can include electronic, steric, topological, and physicochemical parameters. imist.marsc.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. imist.manih.gov

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques. imist.mau-strasbg.fr

For example, a QSAR study on xanthone (B1684191) derivatives used MLR to develop a model for predicting anti-tuberculosis activity. nih.gov The resulting model showed a good correlation between the electronic properties of the compounds and their biological activity. nih.gov Similarly, QSAR models have been developed for piperidine (B6355638) derivatives to predict their toxicity against Aedes aegypti. nih.gov These studies demonstrate the utility of QSAR in understanding the structural requirements for biological activity and in guiding the design of new, more potent compounds. nih.govnih.gov

Correlation of Structural Descriptors with Biological Potency

The structure-activity relationship (SAR) for this compound and its analogues has been primarily investigated through their interaction with specific enzyme targets. Studies have focused on comparing the biological potency of structurally similar bromotyrosine alkaloids isolated concurrently from marine sponges, such as Suberea clavata. researchgate.net These investigations have revealed important correlations between specific structural features—particularly the nature of the polyamine or guanidinylated side chain—and the resulting biological activity.

A key target for these compounds has been the serine protease Factor XIa (FXIa), a protein involved in the blood coagulation cascade. nih.govnih.gov Bioassay-guided fractionation of sponge extracts led to the identification of this compound alongside related compounds, including aerophobin-1 and aplysinamisine II. researchgate.net While all exhibited some level of inhibition against Factor XIa, their potencies varied, providing insight into the structural requirements for this activity.

Comparative analysis shows that aerophobin-1 is a significantly more potent inhibitor of Factor XIa than this compound or aplysinamisine II. nih.gov Aerophobin-1 possesses a histamine-derived side chain, whereas this compound and aplysinamisine II feature linear aminoguanidine (B1677879) groups of different lengths (a four-carbon chain in this compound and a five-carbon chain in aplysinamisine II). researchgate.netresearchgate.net The superior activity of aerophobin-1 suggests that the imidazole (B134444) ring of the histamine (B1213489) moiety may form more favorable interactions within the active site of Factor XIa compared to the linear guanidine (B92328) groups. The data indicates that this compound is a weak inhibitor of this particular enzyme. researchgate.netnih.gov

| Compound | Key Structural Feature (Side Chain) | Factor XIa Inhibition (%) at 222 µM nih.gov |

|---|---|---|

| Aerophobin-1 | Histamine-derived | ~59% |

| Aplysinamisine II | C5 Aminoguanidine | ~30% |

| This compound | C4 Aminoguanidine | ~12% |

Receptor Binding Studies (In Vitro)

The biological activity of this compound and its analogues has been assessed through in vitro receptor binding assays, with the enzyme Factor XIa serving as the molecular target or "receptor." researchgate.netnih.gov The primary method used to quantify the inhibitory activity of these compounds was a chromogenic substrate hydrolysis assay. nih.gov In this type of assay, the enzyme (Factor XIa) cleaves a synthetic substrate (S-2366), producing a colored product that can be measured spectrophotometrically. The presence of an inhibitor, such as this compound, which binds to the enzyme, reduces the rate of substrate cleavage, leading to a decrease in color development. This reduction in enzymatic activity is used to quantify the extent of inhibition. nih.gov

These in vitro studies are crucial for determining the potency of potential inhibitors and for comparing the activity across a series of related compounds. The results from the Factor XIa inhibition assay demonstrated that this compound has weak binding and inhibitory capacity against this target. researchgate.netnih.gov

The table below summarizes the findings from the in vitro receptor (enzyme) inhibition assay. The data shows the percentage of Factor XIa activity inhibited by this compound and its co-isolated analogues at a fixed concentration.

| Compound | Target Receptor (Enzyme) | In Vitro Assay Type | Inhibition at 222 µM nih.gov |

|---|---|---|---|

| This compound | Factor XIa | Chromogenic Substrate Hydrolysis | ~12% |

| Aerophobin-1 | Factor XIa | Chromogenic Substrate Hydrolysis | ~59% |

| Aplysinamisine II | Factor XIa | Chromogenic Substrate Hydrolysis | ~30% |

Due to the observed weak inhibition, more detailed binding studies to determine specific affinity constants, such as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᴅ), have not been reported in the literature for this compound against Factor XIa. nih.gov

Computational Approaches for SAR Analysis (e.g., Molecular Modeling)

While specific computational studies focusing exclusively on this compound have not been documented in published literature, molecular modeling and docking are powerful, widely-used computational techniques for analyzing structure-activity relationships. derpharmachemica.comresearchgate.netnih.gov These methods are instrumental in drug discovery for predicting how a ligand (a small molecule like this compound) interacts with its macromolecular target (a protein or enzyme) at an atomic level. mdpi.com

Molecular docking, a key component of computational SAR analysis, simulates the binding process by fitting a ligand into the three-dimensional structure of a receptor's binding site. mdpi.com The process generates potential binding poses and uses scoring functions to estimate the binding affinity. This allows researchers to hypothesize the key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces, that stabilize the ligand-receptor complex. nih.gov

In the context of this compound and its analogues, molecular modeling could be applied to rationalize the observed differences in their inhibitory potency against Factor XIa. A hypothetical computational study would involve:

Obtaining the 3D crystal structure of Factor XIa.

Generating 3D models of this compound, aerophobin-1, and aplysinamisine II.

Docking each of these ligands into the active site of Factor XIa.

Analyzing the predicted binding poses and interaction energies.

Such a study could potentially reveal why the histamine side chain of aerophobin-1 results in stronger inhibition compared to the aminoguanidine chains of this compound and aplysinamisine II. The computational results could highlight specific amino acid residues in the Factor XIa active site that interact favorably with the imidazole ring of aerophobin-1, providing a structural basis for the experimental SAR data and guiding the design of new, more potent inhibitors.

Ecological and Chemoecological Role of Purealidin L

Defensive Mechanisms in Marine Sponges

Lacking physical defenses, sessile organisms like marine sponges have evolved complex chemical arsenals to protect themselves from a variety of environmental threats. nih.govmdpi.combiomolther.org Bromotyrosine alkaloids, including Purealidin L, are central components of this chemical defense strategy, safeguarding the sponges against both microscopic pathogens and larger predators. mdpi.commdpi.comfrontiersin.org

The chemical structure of this compound and related bromotyrosine alkaloids confers significant antimicrobial properties, which are crucial for survival in the microbe-rich marine environment. mdpi.comsemanticscholar.org These compounds help protect the sponge from pathogenic bacteria and other microorganisms that could cause infection or disease. mdpi.comnih.gov For instance, a series of bromotyrosine-derived alkaloids, including this compound, have been identified from the bacterium Pseudovibrio denitrificans, which was isolated from a marine sponge, highlighting the established antibacterial nature of this class of compounds. mdpi.com Extracts from the sponge Pseudoceratina purpurea, known to produce this compound, have shown selective activity against the bacterium Staphylococcus aureus. semanticscholar.org This antimicrobial shield is a critical aspect of the sponge's immune system, preventing colonization by harmful microbes. mdpi.comnih.gov

In addition to microbial threats, marine sponges face predation from various marine animals. biomolther.org Bromotyrosine-derived alkaloids function as potent feeding deterrents against potential predators, particularly fish. nih.govmdpi.com When sponge tissue is damaged, such as during a predation event, it can trigger the chemical transformation of these alkaloids, enhancing their defensive capabilities. nih.gov Feeding experiments using crude extracts and purified bromotyrosine derivatives from Verongiida sponges have demonstrated a significant reduction in the feeding behavior of reef fish. mdpi.com While many bromotyrosine derivatives contribute to this effect, the collective chemical shield produced by the sponge, which includes this compound, makes it unpalatable to most non-specialized predators. semanticscholar.orgresearchgate.net This chemical defense is so effective that sponges of the order Verongida have few natural predators aside from a few specialized molluscs. semanticscholar.orgresearchgate.net

Role as Chemotaxonomic Markers for Verongida Sponges

The unique and consistent production of bromotyrosine-derived alkaloids by sponges of the order Verongida has established these compounds as important chemotaxonomic markers. semanticscholar.orggriffith.edu.aumdpi.com Chemotaxonomy uses the chemical constituents of an organism as a tool for classification. This compound, alongside compounds like aerophobin-1 and aplysinamisine II, is consistently isolated from Verongida sponges such as those from the genera Psammaplysilla, Suberea, and Aplysina. griffith.edu.aunih.govnio.res.in The presence of this specific class of nitrogen-containing secondary metabolites is a distinguishing feature that helps differentiate the Verongida order from other groups within the Demospongiae class. semanticscholar.orgresearchgate.net

While this connection is strong, some research has noted that a marine bacterium, Pseudovibrio denitrificans, isolated from a sponge of a different order (Haplosclerida), can also produce bromotyrosine derivatives. griffith.edu.aumdpi.com This finding suggests that while these compounds are overwhelmingly characteristic of Verongida, caution is warranted when using them as absolute taxonomic markers, as symbiotic microorganisms may also be involved in their production. griffith.edu.aumdpi.com

Table 1: this compound as a Chemotaxonomic Marker This table provides examples of Verongida sponges from which this compound has been isolated, reinforcing its role as a chemical marker for this order.

| Sponge Species | Order | Family | Location of Isolation (if specified) | Reference |

| Suberea clavata | Verongida | Aplysinellidae | South-Pacific | griffith.edu.aunih.gov |

| Psammaplysilla purea | Verongida | Aplysinellidae | Okinawan waters | nio.res.in |

| Aplysina cavernicola | Verongida | Aplysinidae | Mediterranean | rsc.orgacs.orgnih.gov |

| Verongula rigida | Verongida | Aplysinidae | Not specified | nih.gov |

Inter-species Chemical Interactions in Marine Ecosystems

The influence of this compound extends beyond the sponge itself, mediating interactions with other organisms and shaping the chemical landscape of its immediate environment.

Marine sponges are not merely static reservoirs of chemical compounds; they actively release a portion of their metabolites into the surrounding seawater. nih.govresearchgate.net These released molecules are termed "exometabolites." Recent advancements in marine science, using tools like the In Situ Marine moleculE Logger (I-SMEL), have allowed for the capture and analysis of these compounds directly from the ocean. acs.orgmdpi.com

Studies targeting the Mediterranean sponge Aplysina cavernicola have reproducibly detected this compound as one of its released exometabolites, alongside other bromo-spiroisoxazoline alkaloids like aerothionin (B1664395) and aerophobin 1. rsc.orgacs.orgnih.gov These released compounds contribute to the "chemical seascape," a complex mixture of molecules in the water that can act as signals or cues for other organisms, potentially influencing microbial communities or deterring the settlement of larvae on the sponge's surface. rsc.orgdelawarepublic.org Research has shown that this compound is among the most abundant brominated exometabolites released by A. cavernicola. nih.govresearchgate.net

While the chemical defenses of Verongida sponges deter most predators, a few specialized molluscs, particularly opisthobranchs (sea slugs), have evolved to overcome them. semanticscholar.orgresearchgate.net These molluscs not only feed on the sponges but also sequester the defensive alkaloids for their own use. mdpi.commdpi.com

The mollusc Tylodina corticalis, for example, has been observed feeding on the sponge Pseudoceratina purpurea, a known producer of this compound and other bromotyrosine alkaloids. semanticscholar.orgmdpi.com Analysis of the compounds present in the mollusc revealed that it selectively accumulates certain alkaloids from the sponge. researchgate.netmdpi.com Furthermore, there is evidence that the mollusc can chemically modify the sequestered compounds, potentially converting them into N-oxides. mdpi.comresearchgate.net This process of accumulation and modification is a remarkable example of chemical co-evolution, where a predator co-opts the chemical defenses of its prey, using the sponge's metabolites to protect itself from its own predators. mdpi.comresearchgate.net

Future Research Directions and Research Challenges

Elucidation of Complete Biosynthetic Pathways and Enzymes

A significant hurdle in the study of purealidin L and other marine natural products is the incomplete understanding of their biosynthesis. The intricate molecular architecture of this compound suggests a complex biosynthetic pathway involving a series of enzymatic reactions. It is hypothesized that a key step in its formation may involve the ring-opening of a spirocyclohexadienylisoxazole unit, a common structural motif in related compounds like purealidin J and aerophobin-1. researchgate.netacs.orgresearchgate.net Identifying the specific enzymes responsible for these transformations is a critical area for future research.

The advancement of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel these biosynthetic mysteries. mdpi.compreprints.org By analyzing the genetic makeup and metabolic products of the source organism, such as sponges of the Suberea genus, and their associated symbiotic microorganisms, researchers can identify the gene clusters encoding the necessary enzymes. unina.itmdpi.comebi.ac.uk This knowledge is not only fundamental to understanding how these complex molecules are made in nature but is also a prerequisite for their biotechnological production. unina.itimbrsea.eu

Development of Novel Synthetic Routes for Complex Analogues

While total synthesis of some bromotyrosine alkaloids has been achieved, developing efficient and versatile synthetic routes for this compound and its complex analogues remains a key challenge. acs.org The creation of novel synthetic strategies is crucial for producing sufficient quantities of these compounds for extensive biological testing and for generating structural variants with potentially improved therapeutic properties. bioone.orghelsinki.fiiiserpune.ac.in

Researchers are exploring modular approaches, where different fragments of the molecule are synthesized separately and then combined. acs.org This allows for the systematic modification of different parts of the this compound scaffold to investigate structure-activity relationships (SAR). mdpi.com For instance, studies have focused on synthesizing analogues with variations in the bromine substitution patterns on the phenyl ring and modifications to the side chains, which have been shown to influence biological activity. helsinki.firesearchgate.net The development of stereoselective synthesis methods is also critical to ensure the production of the correct three-dimensional structure, which is often essential for biological function. researchgate.net

Identification of Novel Biological Targets and Detailed Molecular Mechanisms of Action

Early research has shown that this compound and related compounds exhibit a range of biological activities, including cytotoxicity against tumor cell lines and inhibition of enzymes like the epidermal growth factor (EGF) receptor kinase. researchgate.netresearchgate.net However, the precise molecular targets and the detailed mechanisms through which this compound exerts its effects are not fully understood.

Future research will need to employ a variety of techniques to identify these targets. This includes virtual screening and molecular docking studies to predict potential binding partners, followed by experimental validation. nih.gov Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective analogues. researchgate.net For example, determining whether the inhibitory effects on cancer cells are due to interactions with specific kinases, ion channels, or other cellular components will guide future drug development efforts. helsinki.firesearchgate.net

Exploration of this compound in Alternative Non-Human Disease Models

To date, much of the biological testing of this compound and its analogues has been conducted using in vitro cell-based assays. acs.orgmdpi.com While these are valuable for initial screening, it is crucial to evaluate the efficacy and behavior of these compounds in more complex biological systems. The use of alternative non-human disease models will be a critical next step. researchgate.net

Animal models, such as murine models of cancer or other relevant diseases, can provide valuable insights into the in vivo activity, pharmacokinetics, and potential toxicity of this compound. mdpi.com Furthermore, the development of organoid technology, which allows for the creation of three-dimensional tissue cultures that more closely mimic human organs, presents an exciting new avenue for testing the effects of these marine compounds in a more physiologically relevant context. news-medical.net Non-human primate models, which share significant physiological and genetic similarities with humans, could also be considered for preclinical studies of promising analogues. cell-stress.comnih.gov

Sustainable Bioprospecting and Production Strategies for Marine Natural Products

The isolation of this compound directly from marine sponges is often inefficient, yielding only small amounts of the desired compound, and can be detrimental to marine ecosystems. researchgate.net This supply issue is a major bottleneck for the development of marine natural products as therapeutic agents. nih.gov Therefore, developing sustainable methods for their production is of paramount importance. sustainability-directory.comeuro-access.eu

One promising approach is the cultivation of the source organisms or their symbiotic microorganisms, which may be the actual producers of these compounds. bioone.orgnih.gov Advances in marine microbiology and fermentation technology are making this a more viable option. unina.it Another key strategy is the use of synthetic biology and heterologous expression, where the biosynthetic genes for this compound are transferred into a host organism, such as bacteria or yeast, that can be easily grown in large quantities. mdpi.comunina.it Furthermore, innovative in situ collection methods, which capture the compounds released by sponges into their environment without harming the organism, are being explored as a non-destructive bioprospecting technique. preprints.orguva.es These sustainable approaches are essential for ensuring a reliable and environmentally friendly supply of this compound and other valuable marine natural products for future research and development. researchgate.nethorizon-europe.gouv.fr

Q & A

Q. What analytical techniques are recommended for verifying the structural purity of purealidin L in synthetic chemistry studies?

To confirm structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and identify impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity via retention time consistency and peak analysis .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Q. How should in vitro assays be designed to evaluate the initial biological activity of this compound?

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to determine IC₅₀/EC₅₀ values .

- Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity .

- Enzyme Kinetics : Use time-resolved measurements (e.g., fluorescence quenching) to assess inhibition mechanisms (competitive/non-competitive) .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Detailed Experimental Descriptions : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients) .

- Cross-Validation : Share samples with independent labs for NMR and HPLC replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .

- Metabolite Identification : Investigate hepatic metabolism via microsomal assays to detect inactive/toxic derivatives .

- Formulation Optimization : Test nanoparticle encapsulation or prodrug strategies to enhance solubility and target engagement .

Q. What computational approaches predict the binding affinity of this compound to its molecular targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Apply GROMACS/NAMD to assess binding stability under physiological conditions .

- Quantitative Structure-Activity Relationship (QSAR) : Develop regression models to correlate structural features with activity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Design of Experiments (DOE) : Apply factorial design to optimize reaction parameters (e.g., temperature, pH) .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR) to maintain consistency .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Cell Line Authentication : Verify genetic profiles via STR genotyping to rule out contamination .

- Assay Standardization : Normalize data to cell viability controls (e.g., MTT assay) and account for passage number effects .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare multiple groups while controlling for Type I errors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in preclinical studies of this compound?

- Animal Welfare Compliance : Adhere to ARRIVE guidelines for in vivo experiments, including sample size justification .

- Data Transparency : Publish raw datasets and analysis scripts in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.